molecular formula C20H14N2O2 B11099096 N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide

Cat. No.: B11099096
M. Wt: 314.3 g/mol
InChI Key: IZGSIEIQDWSKND-FYJGNVAPSA-N
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Description

N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide is a fascinating organic compound with a complex structure. It belongs to the class of hydrazides, which are derivatives of hydrazine (N₂H₄). The compound’s name provides valuable information about its composition:

    N’-: Indicates that the hydrazide group (N-NH) is attached to the nitrogen atom.

    [(E)-9-Anthrylmethylidene]: Refers to the anthrylmethylidene moiety, which consists of a nine-membered aromatic ring system (anthracene) with a methylidene (CH₂) bridge.

    2-furohydrazide: The core structure contains a furan ring (2-furo) linked to the hydrazide group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide. One common approach involves the condensation of anthraldehyde with 2-furoic acid hydrazide under appropriate conditions. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to yield the target compound.

Reaction Conditions: The reaction typically occurs in a suitable solvent (such as ethanol or methanol) at elevated temperatures. Acidic or basic catalysts may be employed to facilitate the condensation process.

Industrial Production Methods: While N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide is not produced on an industrial scale, researchers continue to explore its applications due to its intriguing properties.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the anthracene ring system.

    Reduction: Reduction reactions may affect the furan ring or the hydrazide group.

    Substitution: Substituents can be introduced at different positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Various halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines) can induce substitution reactions.

Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation may lead to anthraquinone derivatives, while reduction could yield partially saturated analogs.

Scientific Research Applications

    Chemistry: As a fluorescent probe or building block for organic synthesis.

    Biology: Studying cellular processes or as a biomarker.

    Medicine: Investigating antitumor or antimicrobial properties.

    Industry: Developing functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

While N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide is unique due to its anthrylmethylidene moiety, similar compounds include other hydrazides, anthracene derivatives, and furan-based molecules.

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C20H14N2O2/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+

InChI Key

IZGSIEIQDWSKND-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CO4

Origin of Product

United States

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